4-(1-Aminocyclopropyl)aniline
Overview
Description
4-(1-Aminocyclopropyl)aniline is an organic compound with the molecular formula C₉H₁₂N₂ It consists of an aniline moiety substituted with an aminocyclopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopropyl)aniline typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of 4-nitroaniline with cyclopropylamine under reducing conditions to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes starting from readily available raw materials. The process may include nitration, reduction, and cyclopropanation steps, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon and hydrogen gas are commonly employed.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives
Scientific Research Applications
4-(1-Aminocyclopropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclopropyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The aminocyclopropyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group, lacking the aromatic ring.
4-Nitroaniline: An aniline derivative with a nitro group at the para position instead of an aminocyclopropyl group.
Uniqueness: 4-(1-Aminocyclopropyl)aniline is unique due to the presence of both an aniline moiety and an aminocyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-aminocyclopropyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESVHCCQIFLSPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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